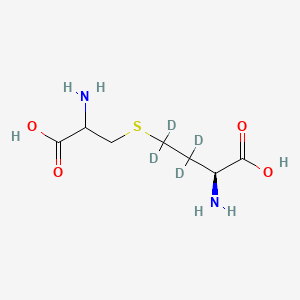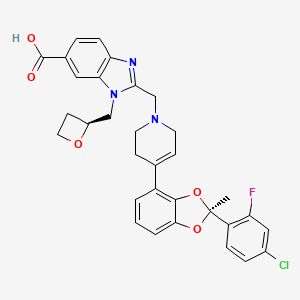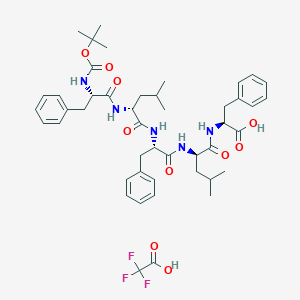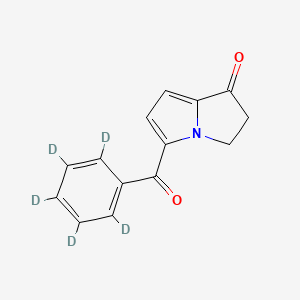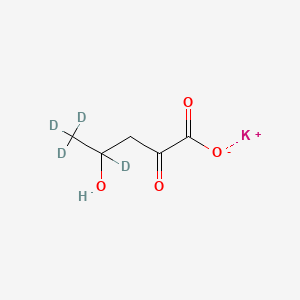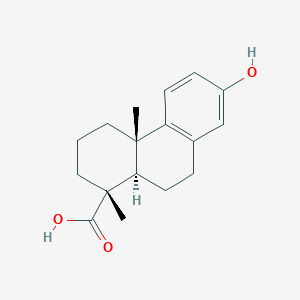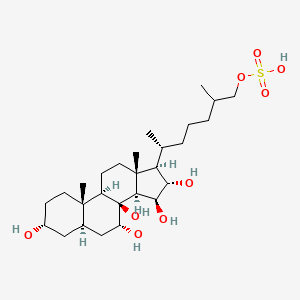
ER degrader 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ER degrader 1 is a selective estrogen receptor degrader (SERD) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound works by binding to the estrogen receptor and promoting its degradation, thereby inhibiting estrogen-driven cancer cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ER degrader 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
化学反应分析
Types of Reactions
ER degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities .
科学研究应用
ER degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study estrogen receptor signaling pathways and to develop new SERDs with improved properties.
Biology: Employed in cell-based assays to investigate the role of estrogen receptors in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in the treatment of estrogen receptor-positive breast cancer. It is also being explored for potential use in other hormone-related cancers.
作用机制
ER degrader 1 exerts its effects by binding to the estrogen receptor and promoting its degradation through the ubiquitin-proteasome pathway. This process involves the recruitment of ubiquitin ligases, which tag the estrogen receptor with ubiquitin molecules, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen-driven gene transcription and subsequent suppression of cancer cell proliferation . Molecular targets include the estrogen receptor alpha (ERα) and various co-regulatory proteins involved in estrogen receptor signaling .
相似化合物的比较
ER degrader 1 is unique compared to other similar compounds due to its high selectivity and potency in degrading the estrogen receptor. Similar compounds include:
Fulvestrant: An injectable SERD with a similar mechanism of action but limited by its poor bioavailability and requirement for intramuscular administration.
Elacestrant: An oral SERD with improved bioavailability and efficacy compared to fulvestrant, but still under clinical evaluation.
Camizestrant: A next-generation oral SERD with robust antitumor activity and the ability to overcome resistance to current endocrine therapies.
This compound stands out due to its optimized pharmacokinetic properties, allowing for effective oral administration and enhanced therapeutic outcomes .
属性
分子式 |
C26H32F4N4O3 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
2,2-difluoro-3-[(5S,7R)-5-[3-fluoro-5-[[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]amino]pyridin-2-yl]-7-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl]propan-1-ol |
InChI |
InChI=1S/C26H32F4N4O3/c1-16-7-17-8-22-23(37-15-36-22)10-20(17)25(34(16)13-26(29,30)14-35)24-21(28)9-19(11-31-24)32-18-3-6-33(12-18)5-2-4-27/h8-11,16,18,25,32,35H,2-7,12-15H2,1H3/t16-,18+,25+/m1/s1 |
InChI 键 |
QDLCSYBYYIFZJR-QDKQFYOWSA-N |
手性 SMILES |
C[C@@H]1CC2=CC3=C(C=C2[C@H](N1CC(CO)(F)F)C4=C(C=C(C=N4)N[C@H]5CCN(C5)CCCF)F)OCO3 |
规范 SMILES |
CC1CC2=CC3=C(C=C2C(N1CC(CO)(F)F)C4=C(C=C(C=N4)NC5CCN(C5)CCCF)F)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


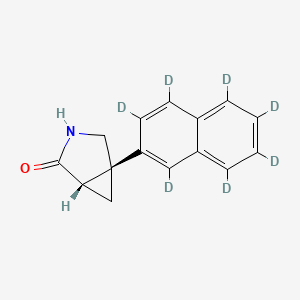

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


